N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-19-9-4-5-10-20(19)26-12-14-27(15-13-26)21(22-11-6-16-29-22)17-25-23(28)18-7-2-1-3-8-18/h1-11,16,21H,12-15,17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPSJWSANJWQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 2-fluorophenylamine, it is reacted with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate.
Furan Ring Introduction: The intermediate is then reacted with a furan derivative, such as furan-2-carboxaldehyde, under acidic or basic conditions to introduce the furan ring.
Benzamide Formation: Finally, the compound is reacted with benzoyl chloride or benzamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The benzamide group can be reduced to form amines or other reduced products.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Benzamide Scaffolds
The following table highlights key structural analogs and their distinguishing features:
Molecular Weight and Solubility
- Target Compound : Molecular weight = 503.57 g/mol (calculated for C28H30FN5O3) . The furan group likely reduces aqueous solubility compared to pyridyl or nitro-substituted analogs (e.g., ’s compound: 4-nitro-N-(2-pyridyl)benzamide) .
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound with a unique structure that suggests significant potential for biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a piperazine ring substituted with a 2-fluorophenyl group and a furan moiety, linked through an ethylene bridge. The presence of these functional groups indicates potential interactions with biological systems, particularly in the context of medicinal chemistry.
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activity as inhibitors of equilibrative nucleoside transporters (ENTs). ENTs are vital for nucleoside metabolism and are implicated in various diseases, including cancer and viral infections. The structural modifications in the piperazine and furan moieties can influence selectivity toward different ENT subtypes, potentially leading to therapeutic applications in oncology and virology.
Inhibition Studies
Research has demonstrated that this compound exhibits notable inhibitory effects on specific ENTs, suggesting its potential role as a therapeutic agent. For instance, studies have shown that modifications in the piperazine structure can enhance selectivity towards particular ENTs, which may improve therapeutic efficacy against cancer cells.
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | Piperazine and fluorophenyl groups | ENT inhibitor |
| 1-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-3-morpholinopropanamide | Morpholine instead of furan | Potential ENT inhibitor |
| 4-{[4-(Chlorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-3-carboxamide | Chlorine substitution | Different selectivity profile |
Pharmacological Applications
The unique combination of the furan ring and the 2-fluorophenyl group in this compound may confer distinct biological properties compared to other analogues. This structural arrangement could enhance its selectivity towards specific nucleoside transporters, potentially leading to novel therapeutic applications not achievable by similar compounds.
Cytotoxicity Studies
In vitro studies have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, certain analogues showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
